molecular formula C8H11N3O B2749372 3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile CAS No. 1462822-95-2

3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2749372
CAS No.: 1462822-95-2
M. Wt: 165.196
InChI Key: WGKJTPSLOBVBID-UHFFFAOYSA-N
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Description

“3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile” is a chemical compound with the molecular formula C8H11N3O . It is a pyrazole derivative, which is a class of compounds that have gained significant attention due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole-based ligands, such as “this compound”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In one study, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The pyrazole ring is substituted with a hydroxy group at position 4 and two methyl groups at positions 3 and 5 .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, their reactions with primary amines can lead to the formation of the corresponding enamino nitriles . Additionally, they can react with hydrazine hydrate to form enehydrazino nitriles, which can undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research in heterocyclic chemistry has highlighted the utility of pyrazole derivatives, including compounds similar to 3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, in synthesizing a variety of novel heterocyclic compounds. For instance, the reaction of 3,5-dimethyl-4-formylpyrazoles with selenoacetals has led to the chemoselective synthesis of unknown 2-(pyrazol-4-yl)-1,3-diselenane hydrochlorides, showcasing the reactivity and potential of pyrazole-based compounds in creating novel selenoorganic structures (Papernaya et al., 2013). Similarly, the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives via a one-pot three-component condensation process illustrates the versatility of pyrazole derivatives in catalyzing reactions for creating complex organic structures (Hazeri et al., 2014).

Catalysis and Material Science

Pyrazole derivatives are also significant in the field of material science and catalysis. The immobilization of iron(II) complexes on carbon materials for oxidation reactions demonstrates the catalytic applications of pyrazole-containing compounds (Martins et al., 2013). This research exemplifies how such compounds can be used to create efficient, selective, and recyclable catalysts for industrial applications.

Nanotechnology and Magnetic Catalysis

In nanotechnology, pyrazole derivatives have been utilized to develop magnetic catalysts for synthesizing a variety of organic compounds. The use of ZnFe2O4 nanoparticles as catalysts in the synthesis of pyran and pyrazole derivatives under solvent-free conditions highlights the role of pyrazole-based compounds in enhancing green chemistry practices (Safaei‐Ghomi et al., 2015).

Environmental Applications

The synthesis and characterization of pyrazole derivatives for corrosion inhibition in steel provide insights into the environmental applications of these compounds. Their effectiveness in protecting steel against corrosion in acidic solutions demonstrates the potential of pyrazole-based inhibitors in industrial corrosion management (Ouali et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile are tubulin proteins and Leishmania major pteridine reductase 1 (LmPTR1) . Tubulin proteins are crucial for cell division and maintaining cell structure, while LmPTR1 is a key enzyme in the folate metabolism pathway of Leishmania parasites .

Mode of Action

The compound interacts with its targets by inhibiting their function. In the case of tubulin proteins, it prevents their polymerization , disrupting the formation of microtubules necessary for cell division. For LmPTR1, the compound binds to the enzyme’s active site, inhibiting its activity .

Biochemical Pathways

The inhibition of tubulin polymerization affects the cell division process , leading to cell cycle arrest and ultimately cell death . The inhibition of LmPTR1 disrupts the folate metabolism pathway in Leishmania parasites, affecting their survival and proliferation .

Pharmacokinetics

and a long dissociation half-life. These properties suggest that the compound could have good bioavailability and a sustained effect.

Result of Action

The molecular and cellular effects of the compound’s action include disruption of cell division due to inhibition of tubulin polymerization , and impaired survival and proliferation of Leishmania parasites due to disruption of the folate metabolism pathway .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . .

Future Directions

Pyrazole derivatives, including “3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile”, have a wide range of applications and continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, these compounds can be used as a model for further developments in catalytic processes relating to catecholase activity .

Properties

IUPAC Name

3-(4-hydroxy-3,5-dimethylpyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-8(12)7(2)11(10-6)5-3-4-9/h12H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKJTPSLOBVBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC#N)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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